6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Overview
Description
The compound “6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many bioactive molecules . The piperidine ring serves as a precursor to many alkaloid natural products and drug candidates .
Scientific Research Applications
Crystal Structure and Analysis
Studies on the crystal structure and Hirshfeld surface analysis of tetrahydroquinoline derivatives have been conducted to understand their molecular interactions and structural properties. These analyses are crucial for the development of novel compounds with potential applications in drug design and material science. For instance, Ullah and Stoeckli-Evans (2021) explored the crystal structure of hydrochloride salts of tetrahydroquinoline derivatives, providing insights into their molecular configurations and potential for further chemical modifications (Ullah & Stoeckli-Evans, 2021).
Antibiotic and Biological Activities
Tetrahydroquinoline derivatives have shown significant biological activity, including antibacterial and antifungal properties. For example, Asolkar et al. (2004) discovered a new tetrahydroquinoline antibiotic from Janibacter limosus, highlighting the potential of these compounds in addressing microbial resistance and developing new therapeutic agents (Asolkar et al., 2004).
Synthesis and Drug Development
Research on the synthesis of novel tetrahydroquinoline hybrids and their applications as acetylcholinesterase inhibitors by Ming (2011) demonstrates the versatility of tetrahydroquinoline derivatives in creating compounds with potential therapeutic benefits, especially in treating conditions such as Alzheimer's disease (Ming, 2011).
Pharmacological Applications
The pharmacological exploration of tetrahydroquinoline analogs, as discussed by Pamulapati and Schoenwald (2011), where specific tetrahydroquinoline derivatives were synthesized and tested for their ocular hypotensive action, showcases the potential of these compounds in developing treatments for conditions like glaucoma (Pamulapati & Schoenwald, 2011).
Advanced Material Science
Tetrahydroquinoline compounds are also investigated for their physicochemical properties and applications in material science, including their photodegradation characteristics and potential as environmentally friendly photoprotective agents, as demonstrated by Zheng and Ye (2003) in their study on the photodegradation of acetochlor (Zheng & Ye, 2003).
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . It is expected that many novel applications of piperidine derivatives will be discovered in the future .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have been associated with a wide range of biological activities .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular functions
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The exact pathways and their downstream effects influenced by this compound would require further investigation.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects
Properties
IUPAC Name |
6-(2-ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-14-7-3-4-11-18(14)15-8-9-16-13(12-15)6-5-10-17-16;;/h8-9,12,14,17H,2-7,10-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDVYGDZDJADPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC3=C(C=C2)NCCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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